molecular formula C26H32N6O2S2 B11050002 2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione

2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione

Cat. No.: B11050002
M. Wt: 524.7 g/mol
InChI Key: MOOFEOPIZZORPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can bind to active sites of enzymes, inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-BIS(MORPHOLINOMETHYL)-3,7-DIPHENYLTETRAHYDRO-1H,5H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIONE is unique due to its specific combination of morpholinomethyl and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32N6O2S2

Molecular Weight

524.7 g/mol

IUPAC Name

2,6-bis(morpholin-4-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione

InChI

InChI=1S/C26H32N6O2S2/c35-25-29(19-27-11-15-33-16-12-27)23(21-7-3-1-4-8-21)31-26(36)30(20-28-13-17-34-18-14-28)24(32(25)31)22-9-5-2-6-10-22/h1-10,23-24H,11-20H2

InChI Key

MOOFEOPIZZORPP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(N3C(=S)N(C(N3C2=S)C4=CC=CC=C4)CN5CCOCC5)C6=CC=CC=C6

Origin of Product

United States

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